molecular formula C20H32O4 B163594 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid CAS No. 80234-65-7

8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid

Cat. No. B163594
CAS RN: 80234-65-7
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-HCCKYKKOSA-N
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Description

8(S),15(S)-DiHETE is derived from (5Z,9E,11Z,13E)-icosatetraenoic acid and has (8S,15S)-stereochemistry . It is a human xenobiotic metabolite and a mouse metabolite, functionally related to arachidonic acid .


Synthesis Analysis

The synthesis of 8(S),15(S)-DiHETE involves the oxidation of 15(S)-HETE by 15-LO . The synthesis of the 8S, 15S and 8R, 15S diastereomers of 8,15 dihydroxy 5Z,9E,11E,13Z eicosatetraenoic acid from arabinose has also been described .


Molecular Structure Analysis

The molecular formula of 8(S),15(S)-DiHETE is C20H32O4 . Its molecular weight is 336.5 g/mol . The IUPAC name is (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid .


Chemical Reactions Analysis

Mouse 8S-lipoxygenase (8-LOX) metabolizes arachidonic acid (AA) specifically to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE), which will be readily reduced under physiological circumstances to 8S-hydroxyeicosatetraenoic acid (8S-HETE), a natural agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha) .


Physical And Chemical Properties Analysis

8(S),15(S)-DiHETE has a molecular weight of 336.5 g/mol . Its XLogP3-AA value is 3.9 .

Scientific Research Applications

  • Scientific Field: Biochemistry and Genetics

    • Application Summary : This compound is used in research involving Drosophila melanogaster, a model organism widely used in genetic studies . The compound is produced when Drosophila are fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) .
    • Methods of Application : The Drosophila are fed ARA- and EPA-supplemented diets, and the resulting metabolites are analyzed using high-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
    • Results or Outcomes : The study found that Drosophila fed ARA- and EPA-supplemented diets yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
  • Scientific Field: Pharmacology

    • Application Summary : The compound has been found to have effects on eosinophil chemotaxis, which is the movement of eosinophils (a type of white blood cell) in response to a chemical stimulus .
    • Methods of Application : The compound’s effects on eosinophil chemotaxis were likely studied in vitro, using standard cell culture techniques .
    • Results or Outcomes : The compound was found to cause eosinophil chemotaxis with an ED50 value of 1.5 µM .
  • Scientific Field: Biochemistry and Genetics

    • Application Summary : This compound is used in research involving Drosophila melanogaster, a model organism widely used in genetic studies . The compound is produced when Drosophila are fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) .
    • Methods of Application : The Drosophila are fed ARA- and EPA-supplemented diets, and the resulting metabolites are analyzed using high-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
    • Results or Outcomes : The study found that Drosophila fed ARA- and EPA-supplemented diets yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
  • Scientific Field: Pharmacology

    • Application Summary : The compound has been found to have effects on eosinophil chemotaxis, which is the movement of eosinophils (a type of white blood cell) in response to a chemical stimulus .
    • Methods of Application : The compound’s effects on eosinophil chemotaxis were likely studied in vitro, using standard cell culture techniques .
    • Results or Outcomes : The compound was found to cause eosinophil chemotaxis with an ED50 value of 1.5 µM .
  • Scientific Field: Biochemistry and Genetics

    • Application Summary : This compound is used in research involving Drosophila melanogaster, a model organism widely used in genetic studies . The compound is produced when Drosophila are fed diets supplemented with eicosapentaenoic acid (EPA) and arachidonic acid (ARA) .
    • Methods of Application : The Drosophila are fed ARA- and EPA-supplemented diets, and the resulting metabolites are analyzed using high-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) .
    • Results or Outcomes : The study found that Drosophila fed ARA- and EPA-supplemented diets yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .
  • Scientific Field: Pharmacology

    • Application Summary : The compound has been found to have effects on eosinophil chemotaxis, which is the movement of eosinophils (a type of white blood cell) in response to a chemical stimulus .
    • Methods of Application : The compound’s effects on eosinophil chemotaxis were likely studied in vitro, using standard cell culture techniques .
    • Results or Outcomes : The compound was found to cause eosinophil chemotaxis with an ED50 value of 1.5 µM .

Safety And Hazards

8(S),15(S)-DiHETE can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-HCCKYKKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Reactant of Route 2
Reactant of Route 2
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Reactant of Route 3
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Reactant of Route 4
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Reactant of Route 5
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
Reactant of Route 6
8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid

Citations

For This Compound
6
Citations
R Deems, MW Buczynski, R Bowers‐Gentry… - Methods in …, 2007 - Elsevier
Eicosanoids constitute a large class of biologically active arachidonic acid (AA) metabolites that play important roles in numerous physiological processes. Eicosanoids are produced by …
Number of citations: 196 www.sciencedirect.com
GJ Palumbo, WC Glasgow… - Proceedings of the …, 1993 - National Acad Sciences
Recent evidence suggests that orthopoxviruses have an obligate requirement for arachidonic acid metabolites during replication in vivo and in vitro. Our report indicates that a virus …
Number of citations: 45 www.pnas.org
KR Kakularam, M Canyelles-Niño, X Chen… - International Journal of …, 2023 - mdpi.com
The arachidonic acid lipoxygenase 15B (ALOX15B) orthologs of men and mice form different reaction products when arachidonic acid is used as the substrate. Tyr603Asp+His604Val …
Number of citations: 0 www.mdpi.com
R Berkecz, M Lísa, M Holčapek - Journal of chromatography A, 2017 - Elsevier
The potential of ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC/MS) and ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled to …
Number of citations: 33 www.sciencedirect.com
N Liang - 2020 - era.library.ualberta.ca
Spoilage and mycotoxin production by mycelial fungi threatens global food security. Climate change and increasingly complex food value chains may exacerbate these concerns. …
Number of citations: 1 era.library.ualberta.ca
JC Schoeman, GP Moutloatse… - Virus-host … - scholarlypublications …
Although combination antiretroviral therapy (cART) to HIV-infected women during pregnancy has dramatically reduced the risk of mother-to-child (MTCT) transmission of HIV, there are …

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